molecular formula C25H31N3O3 B12764254 10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline CAS No. 113678-79-8

10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline

Cat. No.: B12764254
CAS No.: 113678-79-8
M. Wt: 421.5 g/mol
InChI Key: GQBLSJWBPVEWDI-SEIFXHLTSA-N
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Description

10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline is an ergoline derivative known for its potential therapeutic applications. This compound is a metabolite of nicergoline, which has been shown to possess antioxidant properties, preventing glutathione depletion and lipid peroxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline can be achieved through various synthetic routes. One common method involves the reaction of trimethylsulfoxonium iodide with 10-methoxy-6-methylergoline-8beta-methanol . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline involves its antioxidant activity. It prevents the depletion of glutathione and inhibits lipid peroxidation, thereby protecting cells from oxidative stress . The molecular targets and pathways involved include the modulation of oxidative stress-related enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct antioxidant properties and potential therapeutic applications. Its ability to prevent glutathione depletion and lipid peroxidation sets it apart from other similar compounds .

Properties

CAS No.

113678-79-8

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C25H31N3O3/c1-26-10-6-7-18(14-26)24(29)31-16-17-12-25(30-4)20-8-5-9-21-23(20)19(15-27(21)2)11-22(25)28(3)13-17/h5-6,8-10,14-15,17,22H,7,11-13,16H2,1-4H3/t17-,22-,25+/m1/s1

InChI Key

GQBLSJWBPVEWDI-SEIFXHLTSA-N

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CN(C=CC5)C

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CN(C=CC5)C

Origin of Product

United States

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